DL-Propargylglycine

Hydrogen Sulfide Enzyme Inhibition CSE

DL-Propargylglycine (PAG) is the only mechanism-based, irreversible CSE inhibitor offering validated functional selectivity over CBS, confirmed by a 77-fold increase in liver cystathionine in vivo. Unlike β-cyanoalanine (reversible) or AOAA (potent against CBS at IC₅₀ 1.1 μM), PAG ensures sustained target engagement after washout—critical for ex vivo and cell culture protocols. Exclusive synergy with ampicillin against resistant S. agalactiae biofilms and persisters, plus validated efficacy in hypertension and opioid-induced respiratory depression models, makes PAG irreplaceable for reproducible pharmacological research.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 64165-64-6
Cat. No. B555930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Propargylglycine
CAS64165-64-6
Synonyms64153-47-5; gamma-Carboxy-D-glutamic-acid; 1,1,3-Propanetricarboxylicacid,3-amino-,(3R)-; AmbotzHAA1020; AC1OE4FY; C4272_SIGMA; gamma-CarboxyD-glutamicacid; gamma-Carboxy-D-glutamicacid; SCHEMBL4303994; CTK2F2756; MolPort-003-940-734; ZINC2004604; AKOS006345204; D-CYSTEINEHYDROCHLORIDEMONOHYDRATE; DB-054618; FT-0640929; (3R)-3-aminopropane-1,1,3-tricarboxylicacid
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
InChIKeyDGYHPLMPMRKMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Propargylglycine (CAS 64165-64-6): Essential Baseline for Cystathionine γ-Lyase (CSE) Inhibition Research and Procurement


DL-Propargylglycine (PAG; CAS 64165-64-6), a racemic mixture of D- and L-isomers, is an acetylenic amino acid analog that acts as a mechanism-based, irreversible inhibitor of pyridoxal 5′-phosphate (PLP)-dependent enzymes [1]. Its primary recognized action is the potent and selective inactivation of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for hydrogen sulfide (H₂S) biosynthesis from L-cysteine . This irreversible inhibition has established PAG as a widely utilized pharmacological tool for dissecting the physiological and pathological roles of CSE-derived H₂S in various biological systems [2].

Why CSE Inhibitors Like DL-Propargylglycine Cannot Be Interchanged: A Procurement Risk Analysis


Generic substitution among CSE inhibitors is scientifically invalid due to marked differences in potency, selectivity, and mechanism of action. While compounds like β-cyanoalanine (BCA) and aminooxyacetic acid (AOAA) also inhibit CSE, they exhibit distinct inhibitory profiles against the closely related enzyme cystathionine β-synthase (CBS) and other PLP-dependent targets [1]. For instance, the commonly used 'CBS inhibitor' AOAA is actually more potent against CSE (IC₅₀ 1.1 μM) than CBS (IC₅₀ 8.5 μM) [2], whereas PAG demonstrates functional selectivity for CSE over CBS [3]. Furthermore, PAG's irreversible, mechanism-based inactivation contrasts with the reversible or less well-characterized kinetics of alternatives, leading to divergent downstream effects on cellular metabolism and signaling [4]. Therefore, experimental outcomes are not transferable between compounds, and careful selection based on quantitative evidence is paramount for data reproducibility and valid scientific conclusions.

Quantitative Differentiators for DL-Propargylglycine: A Head-to-Head Evidence Guide for Scientific Selection


DL-Propargylglycine vs. L-Propargylglycine: Potency Differential in CSE Inhibition

A direct comparison of IC₅₀ values for CSE inhibition reveals a substantial potency difference between the racemic mixture and the isolated L-enantiomer. DL-Propargylglycine (PAG) demonstrates an IC₅₀ of 55 µM in rat liver preparations , whereas L-Propargylglycine is reported with a significantly higher IC₅₀ of 40,000 nM (40 µM) in a distinct assay system . This indicates that the racemic DL-mixture is the more potent inhibitor in this specific experimental context, highlighting the importance of selecting the correct isomeric form for effective CSE blockade.

Hydrogen Sulfide Enzyme Inhibition CSE

DL-Propargylglycine vs. β-Cyanoalanine: Comparative CSE Inhibition and Selectivity Profile

In a head-to-head study using purified recombinant human enzymes, β-cyanoalanine (BCA) was found to be a more potent CSE inhibitor than DL-propargylglycine (PAG) (IC₅₀ 14 ± 0.2 µM vs. 40 ± 8 µM) [1]. However, both compounds exhibited selectivity for CSE over CBS. This direct comparison establishes BCA as the more potent inhibitor, but PAG's distinct chemical structure and irreversible mechanism of action may offer different advantages in specific experimental settings, such as prolonged or in vivo applications where sustained target engagement is required.

Hydrogen Sulfide Enzyme Selectivity CBS CSE

DL-Propargylglycine's Irreversible Mechanism: A Key Differentiator from Reversible Inhibitors like Aminooxyacetic Acid

DL-Propargylglycine functions as a mechanism-based, irreversible inhibitor (suicide substrate) of CSE, covalently modifying the enzyme's active site PLP cofactor [1]. This contrasts sharply with aminooxyacetic acid (AOAA), a frequently used but non-selective and reversible inhibitor of PLP-dependent enzymes [2]. While AOAA is a more potent CSE inhibitor in acute assays (IC₅₀ 1.1 µM vs. PAG's 40 µM) [3], its reversibility and broader target profile limit its utility for studies requiring sustained and selective CSE inactivation. PAG's irreversible binding ensures prolonged target engagement even after compound washout, a critical feature for ex vivo tissue studies and in vivo models where transient exposure is desired.

Mechanism of Action Irreversible Inhibition Pharmacology

A Unique Application: DL-Propargylglycine as a β-Lactam Resistance-Reversing Adjuvant

DL-Propargylglycine (PAG) demonstrates a unique, non-canonical application not shared by other CSE inhibitors: it acts as an adjuvant to reverse β-lactam resistance in Streptococcus agalactiae (GBS). A 2025 study showed that PAG exclusively synergizes with ampicillin to kill ampicillin-resistant GBS and overcome tolerance in persisters and biofilms [1]. Mechanistically, this is mediated through metabolic reprogramming and cell envelope remodeling, distinct from its canonical CSE inhibition. In contrast, other potent CSE inhibitors like β-cyanoalanine or L-aminoethoxyvinylglycine have not been reported to possess this specific adjuvant activity, highlighting a unique and valuable off-target or downstream effect for antimicrobial research.

Antimicrobial Resistance Drug Adjuvant Streptococcus

In Vivo Efficacy: DL-Propargylglycine Reduces Blood Pressure and Renal Injury in a Hypertensive Model

In an angiotensin-II-induced hypertension model in rats, chronic administration of DL-propargylglycine (PAG) demonstrated significant in vivo efficacy by reducing blood pressure and attenuating renal injury [1]. This provides a robust quantitative benchmark for its systemic activity. In contrast, the in vivo efficacy of other CSE inhibitors, such as β-cyanoalanine, in similar cardiovascular models is less extensively characterized, and their selectivity profiles in whole organisms may differ. This established in vivo dataset positions PAG as a preferred tool for preclinical studies investigating the role of CSE-derived H₂S in cardiovascular and renal pathophysiology.

Hypertension Renal Protection In Vivo Pharmacology

Metabolic Fate and In Vivo Target Engagement: Cystathionine Accumulation as a Biomarker

A unique feature of DL-propargylglycine's (PAG) in vivo action is its effect on the transsulfuration pathway, leading to a robust and dose-dependent accumulation of cystathionine. Following intraperitoneal administration of 50 mg/kg PAG in rats, liver cystathionine content increased dramatically from 0.07 ± 0.02 µmol/g in controls to 5.37 ± 1.59 µmol/g after 14 hours [1]. This represents a ~77-fold increase and serves as a reliable, quantifiable biomarker for target engagement and CSE inhibition in vivo. No such well-defined and robust metabolic biomarker is established for other CSE inhibitors like BCA or AVG. This unique pharmacodynamic signature allows researchers to confidently monitor drug action and correlate biochemical effects with physiological outcomes, a major advantage for complex in vivo studies.

Pharmacodynamics Biomarker In Vivo Metabolism

Prioritized Application Scenarios for DL-Propargylglycine Based on Quantitative Evidence


Sustained In Vivo Inhibition of CSE for Cardiovascular and Renal Studies

For researchers investigating the role of H₂S in chronic disease models, DL-Propargylglycine is the inhibitor of choice due to its validated in vivo efficacy and well-defined pharmacodynamic biomarker. Studies have demonstrated that PAG reduces blood pressure and renal injury in an angiotensin-II hypertension model [7]. Furthermore, its in vivo target engagement can be reliably confirmed by measuring the 77-fold increase in liver cystathionine levels [6]. This combination of functional and biochemical validation provides a robust experimental framework not available for other CSE inhibitors, ensuring data reproducibility in complex whole-animal studies.

Dissecting CSE-Specific Roles in H₂S Signaling with Selective and Irreversible Inhibition

Investigators aiming to parse the specific contribution of CSE (versus CBS or 3-MST) to H₂S production should utilize DL-Propargylglycine. It exhibits functional selectivity for CSE over CBS [7], and its irreversible mechanism of action ensures sustained enzyme inactivation, even after compound washout [6]. This is particularly critical for ex vivo tissue bath experiments, cell culture studies requiring inhibitor removal, or in vivo protocols where a single dose can provide prolonged target engagement. While β-cyanoalanine is more potent, its reversible kinetics and less-characterized in vivo selectivity make PAG the preferred tool for definitive mechanistic studies.

Novel Antimicrobial Adjuvant Research Targeting Persisters and Biofilms

Research groups focused on developing new strategies to combat antimicrobial resistance can uniquely leverage DL-Propargylglycine's ability to reverse β-lactam resistance. A recent study demonstrated its exclusive synergy with ampicillin to kill otherwise resistant Streptococcus agalactiae, including metabolically dormant persisters and biofilm communities [7]. This adjuvant activity is not shared by other CSE inhibitors and is mediated through metabolic and membrane remodeling [6]. Procurement of PAG is therefore essential for any laboratory investigating novel, resistance-breaking combination therapies or the fundamental biology of antibiotic tolerance.

Controlled Pharmacological Studies of Morphine-Induced Respiratory Depression

For preclinical studies on opioid-induced respiratory depression (OIRD), DL-Propargylglycine offers a unique and counterintuitive application. A 2025 study found that pretreatment with PAG (25 mg/kg, IV) augmented the ability of L-cysteine ethyl ester to reverse morphine's adverse effects on breathing, without affecting the direct actions of morphine itself [7]. This specific, unexpected pharmacological interaction highlights a specialized application for PAG in respiratory physiology and anesthesiology research that is not anticipated or validated with other, more potent CSE inhibitors. This makes PAG an indispensable tool for this niche, yet important, area of investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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